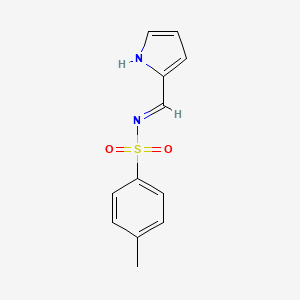
N-((1H-pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-methylbenzenesulfonamide and 2-pyrrolecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the Schiff base.
Substitution: Substituted sulfonamide derivatives.
科学的研究の応用
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes or receptors. The Schiff base moiety allows for the formation of stable complexes, which can modulate the activity of the target molecules .
類似化合物との比較
Similar Compounds
(E)-2-(((1H-Pyrrol-2-yl)methylene)amino)-3’,6’-dihydroxyspiro[isoindoline-1,9’-xanthen]-3-one: Similar structure with additional functional groups.
N’-((1-Methyl-1H-pyrrol-2-yl)methylene)isonicotinohydrazide: Contains a pyrrole ring and a Schiff base moiety.
Uniqueness
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide is unique due to its specific combination of a pyrrole ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC名 |
(NE)-4-methyl-N-(1H-pyrrol-2-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-10-4-6-12(7-5-10)17(15,16)14-9-11-3-2-8-13-11/h2-9,13H,1H3/b14-9+ |
InChIキー |
JQHJIUCCWQDBQX-NTEUORMPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CN2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


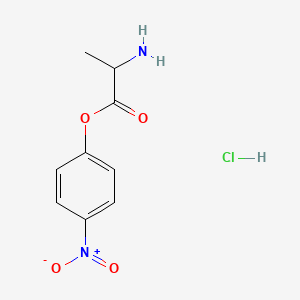
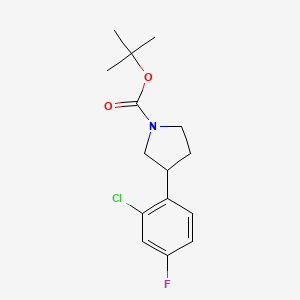

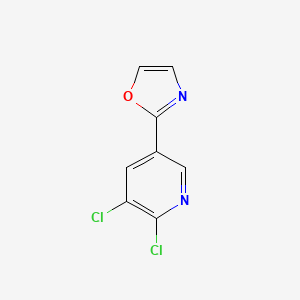
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
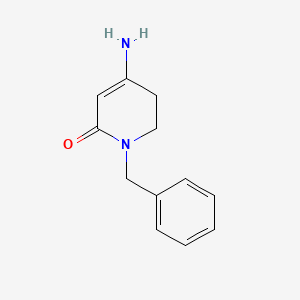
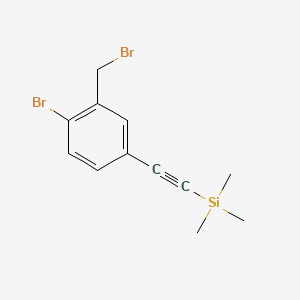
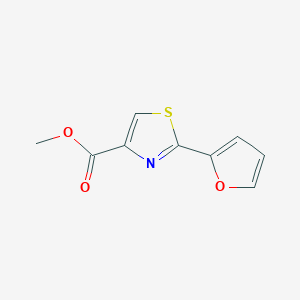
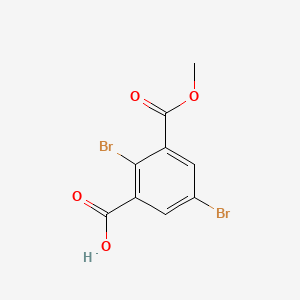
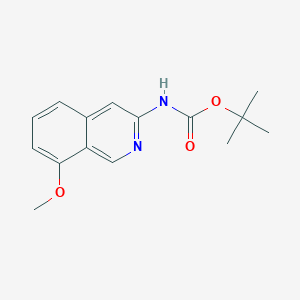
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
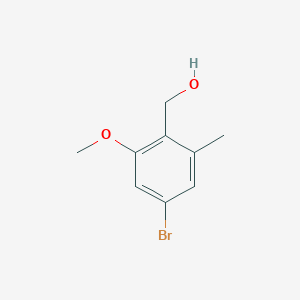
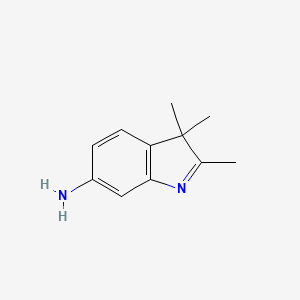
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
